Asatone

Description

BenchChem offers high-quality Asatone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Asatone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

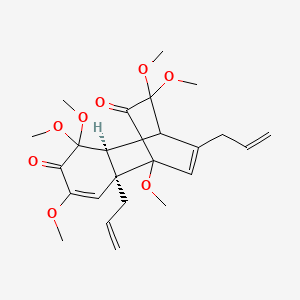

IUPAC Name |

(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |

InChI |

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3/t17?,18-,21-,22?/m0/s1 |

InChI Key |

XBKKBTPYPCCCKA-RHTRQGEGSA-N |

Isomeric SMILES |

COC1=C[C@]2([C@H](C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C |

Canonical SMILES |

COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of research-grade acetone?

An In-depth Technical Guide to the Chemical Properties of Research-Grade Acetone (B3395972)

For researchers, scientists, and drug development professionals, the purity and well-defined properties of solvents are paramount for reproducible and reliable results. Research-grade acetone, a ubiquitous solvent, is specified to exacting standards to minimize interference in sensitive analytical techniques and synthetic processes. This guide provides a comprehensive overview of the core chemical properties of research-grade acetone, including detailed specifications, experimental protocols for quality assessment, and key chemical behaviors.

Core Physicochemical Properties

Acetone, systematically named propan-2-one, is the simplest ketone. Its polar aprotic nature makes it an excellent solvent for a wide range of organic compounds.[1][2][3] It is a colorless, volatile, and highly flammable liquid with a characteristic sweetish odor.[1][4]

| Property | Value | References |

| Chemical Formula | C₃H₆O | |

| Systematic Name | Propan-2-one | |

| Synonyms | Dimethyl ketone, 2-Propanone | |

| Molecular Weight | 58.08 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | ~56 °C (at 760 mmHg) | |

| Melting Point | ~-94 °C to -95 °C | |

| Density | ~0.791 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.359 | |

| Vapor Pressure | 184 mmHg at 20 °C | |

| Flash Point | ~-20 °C (-4 °F) | |

| Solubility | Miscible with water and many organic solvents |

Specifications for Research-Grade Acetone

Research-grade acetone is typically certified to meet standards set by the American Chemical Society (ACS) or is specifically purified for applications like High-Performance Liquid Chromatography (HPLC). HPLC grade acetone has tighter specifications, particularly for UV absorbance and purity, to ensure it does not interfere with sensitive detectors.

| Parameter | ACS Reagent Grade Specification | Typical HPLC Grade Specification | References |

| Assay (Purity) | ≥99.5% | ≥99.9% | |

| Water (H₂O) | ≤0.5% | ≤0.1% | |

| Residue after Evaporation | ≤0.001% (10 ppm) | ≤0.0001% (1 ppm) | |

| Color (APHA) | ≤10 | ≤5 | |

| Titrable Acid | ≤0.0003 meq/g | ≤0.0003 meq/g | |

| Titrable Base | ≤0.0006 meq/g | Not typically specified | |

| Aldehyde (as HCHO) | ≤0.002% | ≤0.002% | |

| Methanol (B129727) (CH₃OH) | ≤0.05% | ≤0.05% | |

| Isopropyl Alcohol | ≤0.05% | ≤0.05% | |

| UV Cutoff | Not specified | ~330 nm |

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of acetone.

Infrared (IR) Spectroscopy

The FTIR spectrum of acetone provides a distinct chemical "fingerprint". Key absorption bands are used for its identification.

| Wavenumber (cm⁻¹) | Vibrational Mode | References |

| ~1715 | C=O (Carbonyl) stretch (strong) | |

| 2900 - 3000 | C-H (Methyl) stretch | |

| 1360 - 1430 | C-H (Methyl) deformation | |

| ~1222 | C-C-C asymmetric stretch |

UV-Vis Spectroscopy

Acetone exhibits two primary electronic transitions in the UV region. The specifications for HPLC grade acetone are particularly stringent regarding its UV absorbance to prevent interference.

| Transition | Approximate λmax | Molar Absorptivity (ε) | Description | References |

| n → π | ~275 nm | Low (~14 L mol⁻¹ cm⁻¹) | Promotion of a non-bonding electron to a π antibonding orbital. | |

| π → π | ~195 nm | High (~9000 L mol⁻¹ cm⁻¹) | Promotion of a π bonding electron to a π antibonding orbital. |

| UV Absorbance Specifications (HPLC Grade) | ||

| Wavelength (nm) | Maximum Absorbance (AU) | References |

| 330 | 1.00 | |

| 340 | 0.10 | |

| 350 | 0.02 | |

| 400 | 0.01 |

Experimental Protocols

Verifying the quality of research-grade acetone involves several key analytical tests.

Purity Assay by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of acetone and quantifying volatile impurities like methanol and isopropyl alcohol.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar CP-Wax or non-polar DB-1 type) is used.

-

Sample Preparation: The acetone sample is typically injected directly (neat) or after dilution in a non-interfering solvent if an internal standard method is used.

-

Injection: A small volume (e.g., 0.1-1.0 µL) of the sample is injected into a heated port (~250 °C) where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. The column oven is programmed with a temperature gradient (e.g., starting at 35-40 °C and ramping up) to separate components based on their boiling points and column affinity.

-

Detection: As components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of substance.

-

Quantification: The area of each peak in the resulting chromatogram is measured. Purity is calculated by the area normalization method, where the area of the acetone peak is expressed as a percentage of the total area of all peaks.

Determination of Titrable Acid

This protocol determines the amount of acidic impurities.

Methodology:

-

Preparation: Mix 38 mL of the acetone sample with 38 mL of carbon dioxide-free water.

-

Indicator: Add 2-3 drops of phenolphthalein (B1677637) indicator solution.

-

Titration: Titrate the solution with a standardized 0.01 M sodium hydroxide (B78521) (NaOH) solution until a faint pink color persists for at least 30 seconds.

-

Calculation: The volume of NaOH titrant is used to calculate the milliequivalents of acid per gram of acetone.

Water Content by Karl Fischer Titration

This is the preferred method for accurately determining low concentrations of water in solvents.

Methodology:

-

Instrumentation: An automated Karl Fischer titrator is used.

-

Titration: A known volume or weight of the acetone sample is injected into the titration cell containing the Karl Fischer reagent.

-

Endpoint: The reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically when all the water has been consumed.

-

Calculation: The instrument calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Key Chemical Reactions and Equilibria

Understanding the inherent reactivity of acetone is crucial for its application in research and drug development.

Keto-Enol Tautomerism

Like most ketones, acetone exists in equilibrium between its keto form and its enol isomer (prop-1-en-2-ol). The equilibrium lies heavily on the side of the more stable keto form. This equilibrium is fundamental to the reactivity of the alpha-hydrogens.

References

A Technical Guide to the History and Discovery of Acetone in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone (B3395972), the simplest ketone, has a rich and storied history that mirrors the evolution of organic chemistry itself. From its early discovery by alchemists to its pivotal role in wartime munitions production and its subsequent ubiquity as a solvent and synthetic building block, the journey of acetone is a compelling narrative of scientific inquiry and industrial innovation. This in-depth technical guide explores the key milestones in the history and discovery of acetone, detailing the early production methods, the groundbreaking experiments that elucidated its structure, and its foundational applications in chemical synthesis that paved the way for modern industrial processes. This guide provides detailed experimental protocols for historical syntheses, summarizes quantitative data, and visualizes key pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Early Discovery and Production Methods

Acetone was first produced in 1606 by Andreas Libavius through the dry distillation of lead(II) acetate (B1210297).[1] For centuries, this and similar methods involving the pyrolysis of metal acetates remained the primary means of producing what was then known as "spirit of Saturn."[2]

Dry Distillation of Metal Acetates

The earliest production of acetone involved the thermal decomposition of metal acetates. While Libavius used lead(II) acetate, later methods also employed calcium acetate.[1]

Experimental Protocol: Synthesis of Acetone by Dry Distillation of Lead(II) Acetate (Historical)

-

Objective: To produce acetone through the thermal decomposition of lead(II) acetate.

-

Materials: Lead(II) acetate, retort, receiving flask, heating apparatus (e.g., sand bath or direct flame).

-

Procedure:

-

Place a quantity of dry lead(II) acetate into a glass or ceramic retort.

-

Connect the neck of the retort to a cooled receiving flask.

-

Gently heat the retort. The lead(II) acetate will melt and then decompose.

-

A volatile, flammable liquid (acetone) will distill over and collect in the receiving flask.

-

Continue heating until no more distillate is produced.

-

The crude acetone can be purified by redistillation.

-

-

Reaction: Pb(CH₃COO)₂ (s) → (CH₃)₂CO (g) + PbO (s) + CO₂ (g)

-

Note: This historical method is hazardous due to the toxicity of lead compounds and the flammability of acetone.

The Weizmann Process: A Biotechnological Revolution

A significant leap in acetone production came during World War I with the development of the Acetone-Butanol-Ethanol (ABE) fermentation process by Chaim Weizmann.[3] This process utilized the bacterium Clostridium acetobutylicum to ferment starches, such as those from maize or potatoes, into a mixture of acetone, n-butanol, and ethanol (B145695).[4] The Weizmann process was critical for the British war effort, as acetone was a key component in the production of cordite, a smokeless gunpowder.

Experimental Protocol: Acetone-Butanol-Ethanol (ABE) Fermentation (Weizmann Process)

-

Objective: To produce acetone, butanol, and ethanol from a starch-based feedstock using Clostridium acetobutylicum.

-

Materials: Starch source (e.g., cornmeal, potato starch), water, culture of Clostridium acetobutylicum, fermentation vessel, distillation apparatus.

-

Procedure:

-

Prepare a mash by suspending the starch source in water (e.g., a 6-8% solution).

-

Sterilize the mash by heating under pressure to eliminate competing microorganisms.

-

Cool the mash to 37°C and inoculate with a culture of Clostridium acetobutylicum.

-

Maintain anaerobic conditions and a temperature of 37°C for 48-72 hours.

-

The fermentation will proceed in two phases: an acidogenic phase where organic acids are produced, followed by a solventogenic phase where the acids are converted to acetone, butanol, and ethanol.

-

After fermentation is complete, the resulting "beer" is subjected to fractional distillation to separate the acetone, butanol, and ethanol from the non-volatile components.

-

-

Typical Product Ratio: The ABE fermentation typically yields solvents in a ratio of approximately 3 parts acetone, 6 parts butanol, and 1 part ethanol.

| Production Method | Raw Material(s) | Key Figure(s) | Year | Notes |

| Dry Distillation | Metal Acetates (e.g., Lead(II) Acetate) | Andreas Libavius | 1606 | The earliest method of acetone production. |

| ABE Fermentation | Starch (e.g., Maize, Potatoes) | Chaim Weizmann | c. 1914-1916 | Revolutionized industrial-scale acetone production for wartime needs. |

Elucidation of Acetone's Chemical Identity

In 1832, French chemist Jean-Baptiste Dumas and German chemist Justus von Liebig determined the empirical formula of acetone. This was a crucial step in understanding its chemical nature and differentiating it from other known substances. In 1833, the name "acetone" was proposed by French chemist Antoine Bussy, derived from the Latin word for vinegar (acetum), reflecting its connection to acetic acid. The modern structural formula for acetone was published by August Kekulé in 1865.

Foundational Uses of Acetone in Chemical Synthesis

The increasing availability of acetone, particularly after the industrialization of the Weizmann process, spurred its use as a versatile solvent and a key building block in organic synthesis.

Synthesis of Methyl Methacrylate

Acetone is a precursor in the synthesis of methyl methacrylate, the monomer used to produce acrylic glass (Plexiglas). The process begins with the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin.

Experimental Protocol: Synthesis of Acetone Cyanohydrin (Historical)

-

Objective: To synthesize acetone cyanohydrin from acetone and hydrogen cyanide.

-

Materials: Acetone, hydrogen cyanide, a basic catalyst (e.g., sodium hydroxide (B78521) or potassium cyanide).

-

Procedure:

-

Cool acetone in an ice bath.

-

Slowly add hydrogen cyanide to the cooled acetone in the presence of a catalytic amount of base.

-

The reaction is exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is typically neutralized with an acid.

-

The acetone cyanohydrin can be purified by distillation under reduced pressure.

-

-

Reaction: (CH₃)₂CO + HCN → (CH₃)₂C(OH)CN

The acetone cyanohydrin is then hydrolyzed and esterified to yield methyl methacrylate.

Caption: Synthesis of Methyl Methacrylate from Acetone.

Synthesis of Bisphenol A (BPA)

Bisphenol A, a key monomer for polycarbonates and epoxy resins, is synthesized through the condensation of two equivalents of phenol (B47542) with one equivalent of acetone.

Experimental Protocol: Synthesis of Bisphenol A (Historical)

-

Objective: To synthesize bisphenol A from phenol and acetone.

-

Materials: Phenol, acetone, a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Procedure:

-

Melt phenol and add acetone.

-

Add a catalytic amount of a strong acid.

-

The reaction mixture is stirred, often at a slightly elevated temperature, for several hours.

-

After the reaction is complete, the catalyst is neutralized.

-

The excess phenol and water are removed by distillation.

-

The crude bisphenol A is then purified by crystallization.

-

-

Reaction: 2 C₆H₅OH + (CH₃)₂CO → (CH₃)₂C(C₆H₄OH)₂ + H₂O

Caption: Synthesis of Bisphenol A from Acetone and Phenol.

Aldol (B89426) Condensation: Synthesis of Diacetone Alcohol and Mesityl Oxide

Acetone undergoes a base- or acid-catalyzed aldol condensation with itself to form diacetone alcohol. This reaction is reversible.

Experimental Protocol: Synthesis of Diacetone Alcohol (Historical)

-

Objective: To synthesize diacetone alcohol from acetone via an aldol condensation.

-

Materials: Acetone, a solid basic catalyst (e.g., barium hydroxide or calcium hydroxide).

-

Procedure:

-

Reflux acetone over a solid basic catalyst for an extended period.

-

The equilibrium will slowly shift towards the formation of diacetone alcohol.

-

After the reaction, the catalyst is filtered off.

-

The excess acetone is removed by distillation.

-

The remaining diacetone alcohol can be purified by vacuum distillation.

-

-

Reaction: 2 (CH₃)₂CO ⇌ (CH₃)₂C(OH)CH₂C(O)CH₃

Dehydration of diacetone alcohol yields mesityl oxide.

Experimental Protocol: Synthesis of Mesityl Oxide from Diacetone Alcohol (Historical)

-

Objective: To synthesize mesityl oxide by the dehydration of diacetone alcohol.

-

Materials: Diacetone alcohol, a small amount of a dehydrating agent (e.g., iodine or a strong acid).

-

Procedure:

-

Add a catalytic amount of a dehydrating agent to diacetone alcohol.

-

Gently heat the mixture.

-

Water and mesityl oxide will be formed.

-

The mesityl oxide can be separated from the water and purified by distillation.

-

-

Reaction: (CH₃)₂C(OH)CH₂C(O)CH₃ → (CH₃)₂C=CHC(O)CH₃ + H₂O

Caption: Aldol Condensation of Acetone.

| Synthesis | Reactant(s) with Acetone | Product | Key Reaction Type |

| Methyl Methacrylate | Hydrogen Cyanide | Acetone Cyanohydrin (intermediate) | Nucleophilic Addition |

| Bisphenol A | Phenol | Bisphenol A | Electrophilic Aromatic Substitution |

| Diacetone Alcohol | Acetone | Diacetone Alcohol | Aldol Condensation |

| Mesityl Oxide | (from Diacetone Alcohol) | Mesityl Oxide | Dehydration |

Conclusion

The history of acetone in chemical synthesis is a testament to the interplay between fundamental discovery, technological advancement, and societal need. From its humble beginnings in an alchemist's retort to its industrial-scale production that fueled wartime innovation, acetone has consistently proven to be a remarkably versatile and indispensable chemical. The foundational synthetic routes established in the 19th and early 20th centuries, using acetone as a key building block, laid the groundwork for the development of a vast array of polymers, solvents, and other valuable chemical products that are integral to modern life. For today's researchers and drug development professionals, understanding this historical context provides not only an appreciation for the origins of common laboratory reagents but also inspiration for the continued exploration of new synthetic pathways and applications for this fundamental ketone.

References

Acetone's mechanism of action as a solvent in biological assays.

Acetone (B3395972) as a Solvent in Biological Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of acetone's mechanism of action as a solvent in various biological assays. Acetone, a highly versatile and miscible organic solvent, is widely employed in life sciences for applications ranging from protein precipitation to its use as a vehicle for delivering hydrophobic compounds in cell-based assays. Understanding its fundamental interactions with biological molecules and cellular structures is paramount for the accurate design, execution, and interpretation of experimental results.

Core Mechanism of Action in Protein Precipitation

Acetone is a widely used reagent for the precipitation of proteins from aqueous solutions. Its primary mechanism of action involves the reduction of the solution's dielectric constant, which in turn enhances the electrostatic attraction between protein molecules. This process, combined with the disruption of the protein's hydration shell, leads to aggregation and precipitation.

Specifically, water molecules form a hydration layer around proteins, keeping them soluble. Acetone, being miscible with water, disrupts this layer. This allows the protein molecules to come closer together, and the reduced dielectric constant of the acetone-water mixture strengthens the electrostatic forces between charged residues on the protein surfaces, leading to aggregation and precipitation. The non-polar nature of acetone also facilitates the precipitation of hydrophobic proteins.[1] One of the key advantages of acetone precipitation is that it can be performed at low temperatures, which helps to maintain the stability and biological activity of many proteins.[1]

Table 1: Comparison of Protein Precipitation Methods

| Method | Principle | Advantages | Disadvantages |

| Acetone Precipitation | Reduces the dielectric constant of the solution and disrupts the protein hydration shell, leading to aggregation and precipitation.[1] | Rapid, cost-effective, can be performed at low temperatures to preserve protein stability, and the volatile nature of acetone allows for easy removal.[1][2] | Can cause denaturation of some proteins, making resolubilization difficult.[3] |

| Trichloroacetic Acid (TCA) Precipitation | Acidification of the solution causes proteins to lose their native charge and precipitate. | Effective for concentrating dilute protein solutions and removing non-protein contaminants like salts and detergents.[1] | Often leads to irreversible protein denaturation, making it unsuitable for applications requiring native protein conformation.[1] |

| Ammonium Sulfate ("Salting Out") | High salt concentrations reduce the solubility of proteins by competing for water molecules, leading to precipitation. | Generally preserves the native conformation and activity of proteins. | The high salt concentration in the final pellet may interfere with downstream applications and require removal through dialysis or desalting. |

Interaction with Cellular Membranes

In cell-based assays, acetone can be used as a solvent to deliver water-insoluble compounds. However, its interaction with the cell membrane must be carefully considered. At low concentrations, acetone is generally well-tolerated by many cell lines. However, at higher concentrations, it can disrupt the integrity of the lipid bilayer.

Molecular dynamics simulations have shown that acetone molecules can partition into the lipid bilayer, positioning themselves near the carbonyl groups of the phospholipids (B1166683) and at the beginning of the hydrocarbon core.[4][5] This insertion of acetone molecules acts as a spacer, pushing the lipid headgroups apart and increasing the area per lipid.[4][6] The consequence of this is an increase in membrane fluidity and a disordering of the phospholipid packing, particularly at higher acetone concentrations (e.g., 11.2 mol%).[4][6] This disruption can lead to increased membrane permeability and, at cytotoxic levels, cell lysis.

Table 2: Cytotoxicity of Acetone on Various Cell Lines

| Cell Line | Assay | Concentration (v/v) | Cell Viability (%) | Reference |

| HUVEC | MTT | 0.1% | 98% | [7] |

| HUVEC | MTT | 0.5% | 95% | [7] |

| HUVEC | MTT | 1.0% | 94% | [7] |

| HUVEC | MTT | 1.5% | 92% | [7] |

| Balb/3T3 | CCK-8 | < 0.20% | ~70% | [8] |

| 293T | CCK-8 | < 0.20% | ~70% | [8] |

| MCF-7, RAW-264.7, HUVEC | MTT | < 0.5% | > 80% | [9] |

Effects on Enzyme Kinetics

When used as a co-solvent in enzyme assays, acetone can influence enzyme activity and kinetics. The presence of acetone can alter the conformation of the enzyme, potentially affecting substrate binding and catalytic efficiency.

For instance, in studies with laccase, increasing concentrations of acetone led to an exponential increase in the Michaelis-Menten constant (Km), indicating a lower affinity of the enzyme for its substrate, ABTS.[10] Concurrently, the maximum reaction velocity (Vmax) decreased exponentially with increasing acetone concentration.[10] This inhibitory effect is attributed to the ability of acetone to interact with the enzyme and its substrate, as well as its capacity to scavenge the radical product of the reaction.[10] It is important to note that while some enzymes may lose activity in the presence of acetone, many can retain their function, particularly if the acetone concentration is carefully optimized.[11]

Table 3: Effect of Acetone Concentration on Laccase Kinetics with ABTS as Substrate

| Acetone Concentration (v/v) | Apparent Km (µM) | Vmax (µM·min-1·mg-1) |

| 0% | 21.8 ± 1.6 | 185.1 ± 7.2 |

| 10% | 34.6 ± 2.1 | 108.2 ± 5.1 |

| 20% | 58.7 ± 3.5 | 62.3 ± 3.2 |

| 30% | 105.4 ± 6.8 | 31.5 ± 1.9 |

| 40% | 211.7 ± 12.4 | 12.8 ± 0.8 |

| 50% | 489.3 ± 25.1 | 2.9 ± 0.2 |

| Data adapted from a study on laccase-catalyzed ABTS oxidation.[10] |

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

This protocol outlines a standard procedure for precipitating proteins from a solution using cold acetone.

Materials:

-

Protein solution

-

Ice-cold acetone (-20°C)

-

Microcentrifuge tubes (acetone-compatible)

-

Microcentrifuge capable of reaching at least 13,000 x g

-

Fume hood

Procedure:

-

Pre-cool the required volume of acetone to -20°C.[3]

-

Place the protein sample in an acetone-compatible microcentrifuge tube on ice.

-

Add four times the sample volume of cold (-20°C) acetone to the tube.[3][12]

-

Vortex the tube to ensure thorough mixing and incubate for at least 60 minutes at -20°C.[3][13] For very dilute protein solutions, an overnight incubation may be necessary.[12]

-

Centrifuge the sample for 10 minutes at 13,000-15,000 x g at 4°C.[3]

-

Carefully decant and discard the supernatant, being cautious not to disturb the protein pellet.[3][13]

-

Allow the residual acetone to evaporate from the uncapped tube in a fume hood for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.[3][12]

-

The protein pellet can now be redissolved in a buffer appropriate for the downstream application.

Protocol 2: Cell Viability Assay with Acetone as a Solvent Vehicle

This protocol describes a general method for assessing the cytotoxicity of a compound dissolved in acetone using the MTT assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in acetone (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Prepare serial dilutions of the test compound in complete cell culture medium from the acetone stock solution. Ensure the final concentration of acetone in the medium is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.5% v/v).[7][9] Include a vehicle control group containing only the final concentration of acetone.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24 hours).[7]

-

Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[7]

-

After the MTT incubation, remove the medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Visualizations

References

- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Effect of acetone accumulation on structure and dynamics of lipid membranes studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] ffect of acetone accumulation on structure and dynamics of lipid embranes studied by molecular dynamics simulations | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 10. Radical Scavenging by Acetone: A New Perspective to Understand Laccase/ABTS Inactivation and to Recover Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 13. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]

Fundamental principles of acetone's reactivity with organic compounds.

An In-depth Technical Guide on the Core Principles of Acetone's Reactivity with Organic Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetone (B3395972) (propan-2-one), the simplest ketone, is a cornerstone of organic chemistry, valued for its dual reactivity as both an electrophile and a nucleophile.[1] This guide provides a detailed exploration of the fundamental principles governing acetone's interactions with organic compounds. Its electrophilic nature is centered at the carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles, including Grignard reagents and hydrides, to form alcohols.[2][3][4][5][6][7][8][9][10] Conversely, the acidity of its α-hydrogens allows for the formation of a nucleophilic enolate intermediate under basic conditions.[11][12][13][14][15][16] This enolate is pivotal in classic carbon-carbon bond-forming reactions such as the Aldol (B89426) condensation and the Haloform reaction.[14][17][18][19][20][21][22][23][24][25][26] In the pharmaceutical sector, acetone's properties are leveraged extensively, primarily as a high-purity solvent for extraction, purification, crystallization, and as a reaction medium in the synthesis of active pharmaceutical ingredients (APIs).[6][27][28][29][30] Understanding these core reactive principles is essential for its effective application in research and drug development.

Introduction: The Structural Basis of Acetone's Reactivity

Acetone's chemical behavior is dictated by its structure: a central carbonyl group (C=O) flanked by two methyl groups (-CH₃).[3] This arrangement imparts two key features that govern its reactivity:

-

The Electrophilic Carbonyl Carbon: The oxygen atom, being more electronegative than carbon, polarizes the C=O double bond. This creates a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen, making the carbon an electrophilic center susceptible to nucleophilic attack.

-

The Acidic α-Hydrogens: The hydrogens on the methyl groups adjacent to the carbonyl (alpha-hydrogens) are weakly acidic (pKa ≈ 20).[11][27] This acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion.[11][14][16]

This duality allows acetone to react as either an electrophile or a nucleophile, depending on the reaction conditions.

dot

Caption: Dual reactivity of acetone as an electrophile and a nucleophile.

Quantitative Data Summary

Key physical and chemical properties of acetone are summarized below, providing a quantitative basis for its behavior in chemical reactions.

Table 1: Physical and Chemical Properties of Acetone

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 58.08 g/mol | |

| Boiling Point | 56.1 °C | |

| Melting Point | -94.7 °C | |

| Density | 0.791 g/cm³ | [3] |

| Flash Point | -20 °C | [27] |

| pKa (of α-hydrogen) | ~20 | [27] |

| Solubility in Water | Miscible |[3][27] |

Table 2: Kinetic and Equilibrium Data for Selected Reactions

| Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Aldol Condensation | Kinetic Isotope Effect (kH/kD) for self-condensation | 1.04 - 1.18 | Vapor phase, TiO₂ catalyst, 503 K | [24] |

| (Acetone + Acetophenone) | k₁₂ (Ketol to E-enone) | (5.55 ± 0.17) × 10⁻⁶ M⁻¹ s⁻¹ | Aqueous alkaline solution | [19] |

| (Acetone + Acetophenone) | k₂₁ (E-enone to Ketol) | (8.00 ± 0.40) × 10⁻⁶ M⁻¹ s⁻¹ | Aqueous alkaline solution | [19] |

| (Acetone + Acetophenone) | K₃₂ (Acetone + Acetophenone to Ketol) | (1.89 ± 0.26) × 10⁻³ M⁻¹ | Aqueous alkaline solution | [19] |

| Iodination (Haloform) | Reaction Order (Acetone) | 1 | Acid-catalyzed | [14][23] |

| Iodination (Haloform) | Reaction Order (H⁺) | 1 | Acid-catalyzed | [14][23] |

| Iodination (Haloform) | Reaction Order (I₂) | 0 | Acid-catalyzed |[13][14][23] |

Core Reactivity Principles and Mechanisms

Acetone as an Electrophile: Nucleophilic Addition Reactions

The polarized carbonyl group makes acetone an effective electrophile. Reactions proceed via nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[10] This intermediate is then typically protonated in a subsequent workup step to yield an alcohol.[10]

3.1.1 Reaction with Grignard Reagents Grignard reagents (R-MgX) are potent nucleophiles that react readily with acetone.[2][9] The alkyl group of the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup of the magnesium alkoxide intermediate yields a tertiary alcohol.[5][18][20]

-

Reaction: CH₃COCH₃ + R-MgX → (CH₃)₂(R)C-OMgX

-

Workup: (CH₃)₂(R)C-OMgX + H₃O⁺ → (CH₃)₂(R)C-OH + Mg²⁺ + X⁻ + H₂O

Acetone as a Nucleophile: Reactions of the Enolate Ion

In the presence of a base, acetone can be deprotonated at the α-carbon to form a resonance-stabilized enolate ion.[14][16] This enolate is a strong nucleophile and is central to several key reactions.

dot

Caption: Base-catalyzed formation of the acetone enolate ion.

3.2.1 Aldol Condensation The aldol condensation is a powerful C-C bond-forming reaction. Under basic conditions, the acetone enolate attacks the electrophilic carbonyl carbon of another acetone molecule to form a β-hydroxy ketone (diacetone alcohol).[1][3] This product can then be dehydrated, often with gentle heating or acid, to form an α,β-unsaturated ketone (mesityl oxide).[3][22] The self-condensation of acetone equilibrium favors the starting materials, but the product can be isolated effectively using a Soxhlet extractor.[17]

dot

Caption: Workflow for the base-catalyzed self-aldol condensation of acetone.

3.2.2 The Haloform Reaction The haloform reaction is a characteristic reaction of methyl ketones.[14] In the presence of a base and excess halogen (Cl₂, Br₂, or I₂), the α-methyl group is exhaustively halogenated.[25][26] The resulting trihalomethyl group is a good leaving group. Subsequent nucleophilic attack by hydroxide (B78521) on the carbonyl carbon leads to cleavage of the C-C bond, yielding a carboxylate salt and a haloform (e.g., iodoform (B1672029), CHI₃, a yellow precipitate).[6][17][25]

dot

Caption: Key phases of the iodoform reaction mechanism with acetone.

Role in Drug Development and Pharmaceutical Processing

Acetone's favorable properties make it an indispensable tool in the pharmaceutical industry.[29] Pharma-grade acetone is used extensively due to its excellent solvent capabilities, high volatility, and miscibility with water.[28][30]

-

Solvent for Synthesis: It serves as a reaction medium, dissolving a wide range of reactants and facilitating chemical transformations necessary for API synthesis.[27][28]

-

Extraction and Purification: Acetone is highly effective for extracting and purifying APIs from natural sources or synthetic mixtures, helping to isolate desired compounds from impurities.[27][28]

-

Crystallization: It is frequently used as a solvent for crystallization, a critical step for purifying APIs. Its volatility allows for easy removal, leaving behind pure crystalline products.[28]

-

Formulation: Acetone is used to dissolve APIs and excipients during the formulation of various dosage forms, including tablets and capsules.[30] It is also used as a solvent in tablet coating processes.[28]

Detailed Experimental Protocols

The following protocols provide standardized procedures for key reactions involving acetone.

Protocol 1: Aldol Condensation - Synthesis of Diacetone Alcohol

This protocol describes the base-catalyzed self-condensation of acetone to form diacetone alcohol. The equilibrium is unfavorable, so a Soxhlet extractor is used to continuously expose acetone to the solid base catalyst, driving the reaction forward.[17]

-

Apparatus: 2-L round-bottomed flask, Soxhlet extractor, reflux condenser, porous boiling chips, two paper thimbles, heating mantle, distillation apparatus (fractionating column, condenser, receiving flasks).

-

Reagents:

-

Acetone (commercial grade, ~1.5 L)

-

Barium hydroxide octahydrate [Ba(OH)₂·8H₂O] or anhydrous Ba(OH)₂ (catalyst)

-

-

Procedure:

-

Assemble the flask, Soxhlet extractor, and reflux condenser.

-

Place 1.5 L (1190 g) of acetone and boiling chips into the round-bottomed flask.[17]

-

Fill the two paper thimbles with barium hydroxide and place them in the extractor.[4]

-

Heat the flask to reflux the acetone. The acetone vapor will condense and drip into the Soxhlet extractor, dissolving some of the base and catalyzing the condensation before siphoning back into the flask.

-

Continue refluxing for 40-50 hours. The reaction can be paused and restarted if necessary.[17] The specific gravity of the liquid in the flask will increase to ~0.91, corresponding to about 80% diacetone alcohol.[17]

-

Purification: Disassemble the reflux apparatus and set up for fractional distillation.

-

Heat the flask in an oil bath, gradually raising the temperature to 125°C to distill off unreacted acetone (b.p. ~56-70°C).[17]

-

Transfer the residual liquid (crude diacetone alcohol) to a Claisen flask and distill under reduced pressure. Collect the fraction boiling at 71–74°C at 23 mm Hg.[4][17]

-

-

Safety: Acetone is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

Protocol 2: Haloform Reaction - Synthesis of Iodoform

This procedure details the synthesis of iodoform from acetone, which serves as a classic test for methyl ketones.[2][6]

-

Apparatus: 250 mL Erlenmeyer or conical flask, warm water bath, filtration apparatus (Büchner funnel, filter flask), beaker for recrystallization.

-

Reagents:

-

Iodine (I₂) crystals (5.0 g)

-

Acetone (3.5 - 5 mL)

-

Potassium carbonate (K₂CO₃) (5.0 g) or 10% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Reaction (Method with K₂CO₃): In a 250 mL flask, dissolve 5.0 g of K₂CO₃ in 20 mL of distilled water. Add 3.5 mL of acetone.[2]

-

Add 5.0 g of iodine crystals to the mixture in portions while stirring.

-

Place the flask in a warm water bath (75-80°C) until the reaction is complete (disappearance of the dark iodine color and formation of a yellow solid).[2]

-

Isolation: Cool the solution to allow for complete precipitation of the yellow iodoform crystals.[2]

-

Collect the crude product by vacuum filtration and wash the crystals with cold distilled water.[2]

-

Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool, collect the purified crystals by filtration, and air dry.[2][6]

-

Characterization: The melting point of pure iodoform is 119-121°C.[6]

-

-

Safety: Iodine is corrosive and stains. Sodium hydroxide is caustic. Perform all steps in a fume hood and wear appropriate PPE.

Protocol 3: Grignard Reaction - Synthesis of tert-Butyl Alcohol

This protocol outlines the synthesis of a tertiary alcohol (tert-butyl alcohol) by reacting acetone with a methyl Grignard reagent.[5][18] Grignard reactions must be conducted under strictly anhydrous (dry) conditions.

dot

References

- 1. webassign.net [webassign.net]

- 2. Iodoform Preparation – Stan's Academy [stansacademy.com]

- 3. Acetone- Formula, Structure, Properties and Applications. [allen.in]

- 4. prepchem.com [prepchem.com]

- 5. brainly.in [brainly.in]

- 6. benchchem.com [benchchem.com]

- 7. Table 4-2, Physical and Chemical Properties of Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]

- 9. britthipple.com [britthipple.com]

- 10. youtube.com [youtube.com]

- 11. amherst.edu [amherst.edu]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. youtube.com [youtube.com]

- 14. more.juniata.edu [more.juniata.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. doubtnut.com [doubtnut.com]

- 17. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 18. quora.com [quora.com]

- 19. magritek.com [magritek.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Chemical Physics | Details [tau.ac.il]

- 22. Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. Synthesis process of diacetone alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 25. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. web.mnstate.edu [web.mnstate.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. www2.oberlin.edu [www2.oberlin.edu]

- 29. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 30. benchchem.com [benchchem.com]

The Pivotal Role of Acetone in the Dawn of Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972), the simplest ketone, holds a significant and often underappreciated place in the annals of organic chemistry. Long before its modern, large-scale industrial production, this versatile solvent and reagent was at the heart of foundational experiments that shaped our understanding of molecular structure, reactivity, and synthesis. This technical guide explores the critical role of acetone in early organic chemistry, providing an in-depth look at its historical synthesis, its application as a solvent, and its participation in seminal reactions such as the iodoform (B1672029) test and the aldol (B89426) condensation. By examining the detailed experimental protocols and quantitative data from this era, we can gain a deeper appreciation for the ingenuity of early chemists and the enduring importance of this remarkable molecule.

Early Synthesis and Physical Properties of Acetone

The history of acetone dates back to the 17th century, when it was first prepared by the pyrolysis of lead(II) acetate (B1210297).[1][2] This early method, a form of dry distillation, remained a primary source of acetone for centuries. In 1832, the renowned chemists Jean-Baptiste Dumas and Justus von Liebig were instrumental in determining acetone's empirical formula.[3]

Experimental Protocol: Synthesis of Acetone by Pyrolysis of Lead(II) Acetate (circa 19th Century)

This protocol is a representative reconstruction based on historical accounts of the dry distillation of metal acetates.

Materials:

-

Lead(II) acetate

-

Retort with a condenser

-

Receiving flask

-

Heating apparatus (e.g., charcoal furnace)

Procedure:

-

Lead(II) acetate was placed in a retort.

-

The retort was heated strongly.

-

A volatile, flammable liquid was distilled over and collected in a receiving flask. This liquid was crude acetone.

-

The crude acetone could be further purified by redistillation.

Physical Properties of Acetone

The physical properties of acetone were characterized throughout the 19th century. Below is a compilation of these early measurements.

| Property | Value |

| Molecular Formula | C₃H₆O |

| Molar Mass | 58.08 g/mol |

| Boiling Point | 56.5 °C |

| Density | ~0.79 g/mL at 20 °C |

| Solubility in Water | Miscible |

Note: The precision of these early measurements may not match modern standards.

Acetone as a Solvent in Early Organic Chemistry

Acetone's ability to dissolve a wide range of organic compounds made it an invaluable solvent in the 19th-century laboratory.[1] Its miscibility with water and many organic liquids, combined with its relatively low boiling point, facilitated reactions and the purification of products. It was particularly useful for reactions involving polar and nonpolar reactants.

Key Experiments Involving Acetone

Acetone was not merely a passive solvent; it was a key reactant in several important early organic reactions that are still fundamental to the field today.

The Iodoform Reaction

The iodoform test, first observed in 1822, is a classic qualitative test for the presence of methyl ketones and secondary alcohols that can be oxidized to methyl ketones.[4] Acetone, being the simplest methyl ketone, gives a positive iodoform test, producing a characteristic yellow precipitate of iodoform (triiodomethane).

Materials:

-

Acetone

-

Iodine

-

Sodium hydroxide (B78521) solution

-

Test tube

-

Gentle heating source

Procedure:

-

A small amount of acetone was placed in a test tube.

-

An aqueous solution of iodine and sodium hydroxide was added.

-

The mixture was gently warmed.

-

The formation of a yellow precipitate with a characteristic "antiseptic" odor indicated a positive test.

Caption: Iodoform reaction with acetone.

The Aldol Condensation

The aldol condensation, a cornerstone of carbon-carbon bond formation, was extensively studied in the latter half of the 19th century. Acetone, with its two alpha-hydrogens, can act as both a nucleophile (as its enolate) and an electrophile, leading to self-condensation. More significantly in early synthesis, it was used in crossed aldol reactions, particularly the Claisen-Schmidt condensation.

This reaction, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks alpha-hydrogens.

Materials:

-

Acetone

-

Benzaldehyde

-

Sodium hydroxide solution

-

Ethanol (as a solvent)

-

Beaker or flask

Procedure:

-

Benzaldehyde and acetone were dissolved in ethanol.

-

A solution of sodium hydroxide was added to the mixture.

-

The reaction was allowed to proceed, often with stirring, at room temperature.

-

The product, dibenzalacetone, being insoluble in the reaction mixture, would precipitate out and could be collected by filtration.

Caption: Mechanism of the Claisen-Schmidt condensation.

Conclusion

The story of acetone in early organic chemistry is a testament to the power of a simple molecule to unlock complex chemical principles. From its rudimentary synthesis by alchemists to its central role in the development of fundamental reactions, acetone has been a constant companion in the chemist's quest for knowledge. The experimental protocols and data presented here, while products of a bygone era, highlight the foundational work that paved the way for modern synthetic chemistry. For today's researchers, scientists, and drug development professionals, an understanding of this history not only provides context but also inspires a continued appreciation for the elegance and utility of the chemical tools at our disposal.

References

The Spectroscopic Signature of Acetone: A Technical Guide for Analysis

For Researchers, Scientists, and Drug Development Professionals

Acetone (B3395972) (C₃H₆O), a ubiquitous solvent and a key biomarker, possesses a distinct spectroscopic fingerprint that is crucial for its identification, quantification, and the study of its chemical environment. This technical guide provides an in-depth exploration of the spectroscopic properties of acetone, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis. Detailed data, experimental considerations, and visual workflows are presented to aid researchers in leveraging these techniques for robust and accurate analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Acetone exhibits two primary absorption bands in the UV region, corresponding to the excitation of electrons in its carbonyl group (C=O).

A weak absorption band, resulting from a forbidden n→π* transition, appears in the range of 270-300 nm.[1] A much stronger absorption, corresponding to a π→π* transition, is observed in the deeper UV region, around 190-195 nm.[1][2][3] The precise wavelength and intensity of these absorptions can be influenced by the solvent used. For instance, in hexane, acetone shows a λmax at 195 nm with a molar absorptivity (εmax) of 9000 M⁻¹cm⁻¹ and another at 274 nm with an εmax of 13.6 M⁻¹cm⁻¹.[2] The absorption spectra are also affected by temperature, with an increase in temperature causing the spectra to increase in strength and shift to longer wavelengths.

Quantitative UV-Vis Data for Acetone

| Transition | Wavelength (λmax) | Molar Absorptivity (εmax) | Solvent |

| π→π | ~190 - 195 nm | 9000 M⁻¹cm⁻¹ | Hexane |

| n→π | ~270 - 300 nm | 13.6 M⁻¹cm⁻¹ | Hexane |

| n→π | 330 nm | 1.00 Amax | Spectrophotometric Grade |

| n→π | 340 nm | 0.10 Amax | Spectrophotometric Grade |

| n→π | 350 nm | 0.02 Amax | Spectrophotometric Grade |

| n→π | 400 nm | 0.01 Amax | Spectrophotometric Grade |

Experimental Protocol: UV-Vis Analysis of Acetone

A standard UV-Vis analysis of acetone involves preparing a dilute solution of acetone in a suitable solvent that does not absorb in the region of interest (e.g., hexane, water). A quartz cuvette is required for measurements in the deep UV region, as glass absorbs UV light. The spectrophotometer is first zeroed with a reference cuvette containing only the solvent. The sample cuvette is then placed in the beam path, and the absorbance spectrum is recorded. The Beer-Lambert law can be applied to determine the concentration of acetone if the molar absorptivity is known.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of acetone is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group.

This characteristic C=O stretching frequency is typically observed around 1715 cm⁻¹. Other significant absorption bands include those for the C-H stretching and bending vibrations of the methyl groups (CH₃) and the C-C-C skeletal vibrations. In aqueous solutions, hydrogen bonding between water and the carbonyl oxygen of acetone can cause a shift in the C=O stretching frequency.

Key IR Vibrational Frequencies for Acetone

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C=O Stretch | 1715.9–1695.6 | Strong, sharp absorption, characteristic of a ketone. |

| CH₃ Symmetric Deformation | 1353–1373 | Medium intensity. |

| CCC Asymmetric Stretch | 1224–1245 | Medium intensity. |

| C-H Stretch | ~3000 | Medium to weak intensity. |

Experimental Protocol: IR Analysis of Acetone

For a liquid sample like acetone, the IR spectrum can be obtained using a neat sample (a thin film between two salt plates, e.g., NaCl) or as a solution in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride). For analysis in aqueous environments, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is often employed. A background spectrum of the salt plates or solvent is recorded first and then subtracted from the sample spectrum to obtain the final IR spectrum of acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For acetone, both ¹H and ¹³C NMR are highly informative.

Due to the symmetry of the acetone molecule, all six protons of the two methyl groups are chemically equivalent. This results in a single, sharp peak in the ¹H NMR spectrum. The chemical shift of this peak is typically around 2.17 ppm in CDCl₃.

In the ¹³C NMR spectrum, acetone shows two distinct signals: one for the carbonyl carbon and one for the two equivalent methyl carbons. The carbonyl carbon signal appears significantly downfield due to the deshielding effect of the electronegative oxygen atom.

¹H and ¹³C NMR Chemical Shifts for Acetone

| Nucleus | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in Acetone-d₆ | Multiplicity |

| ¹H (CH₃) | 2.17 ppm | 2.09 ppm | Singlet |

| ¹³C (C=O) | 206.7 ppm | 205.87 ppm | Singlet |

| ¹³C (CH₃) | 30.6 ppm | 30.60 ppm | Singlet |

Experimental Protocol: NMR Analysis of Acetone

A small amount of acetone is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to provide a reference point (0 ppm) for the chemical shifts. The sample is then placed in the NMR spectrometer, and the spectrum is acquired.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

The molecular weight of acetone is 58.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at an m/z of 58. A smaller peak at m/z 59, known as the M+1 peak, is also present due to the natural abundance of the ¹³C isotope.

The most abundant peak in the mass spectrum of acetone, known as the base peak, appears at m/z = 43. This corresponds to the acetyl cation ([CH₃CO]⁺), which is formed through a process called alpha cleavage, where the bond between the carbonyl carbon and one of the methyl groups is broken.

Key Mass Spectrometry Data for Acetone

| m/z | Ion | Relative Abundance | Description |

| 58 | [C₃H₆O]⁺ | Moderate | Molecular Ion (M⁺) |

| 59 | [¹³C¹²C₂H₆O]⁺ | Low | M+1 Peak |

| 43 | [CH₃CO]⁺ | 100% | Base Peak, Acetyl Cation (from Alpha Cleavage) |

| 15 | [CH₃]⁺ | Moderate | Methyl Cation (from Alpha Cleavage) |

Experimental Protocol: Mass Spectrometry Analysis of Acetone

A small amount of a volatile sample like acetone is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with electrons (electron ionization), causing the molecules to lose an electron and form positively charged ions (molecular ions). These ions can then fragment into smaller, charged species. The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer, and finally detected.

This comprehensive guide provides the foundational spectroscopic data and methodologies for the analysis of acetone. By understanding and applying these principles, researchers can confidently identify, quantify, and characterize acetone in a variety of scientific and industrial applications.

References

Theoretical Models of Acetone's Solvent Effects on Reaction Rates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to understand and predict the effects of acetone (B3395972) as a solvent on chemical reaction rates. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in reaction optimization, mechanistic studies, and computational chemistry. This document delves into the core principles of prominent theoretical frameworks, presents quantitative data from experimental studies, details relevant experimental protocols, and provides visualizations to clarify complex relationships.

Introduction: The Role of Acetone as a Solvent

Acetone ((CH₃)₂CO) is a polar aprotic solvent that plays a significant role in a wide array of chemical transformations. Its unique combination of physical and chemical properties, including a notable dipole moment and moderate dielectric constant, allows it to dissolve a broad spectrum of polar and nonpolar compounds. Unlike protic solvents, acetone does not have a hydrogen atom attached to an electronegative atom and therefore cannot act as a hydrogen bond donor. This characteristic is crucial in its influence on reaction kinetics, particularly for reactions involving charged or polar transition states.

Understanding the solvent effects of acetone is paramount for controlling reaction outcomes, optimizing yields, and elucidating reaction mechanisms. This guide will explore the theoretical underpinnings of these effects, bridging the gap between molecular interactions and macroscopic reaction kinetics.

Table 1: Key Physical Properties of Acetone

| Property | Value |

| Molecular Formula | C₃H₆O[1] |

| Molecular Weight | 58.08 g/mol [2] |

| Boiling Point | 56.29 °C[3] |

| Melting Point | -94.7 °C[3] |

| Density (at 25°C) | 0.7844 g/mL[3] |

| Dielectric Constant (at 25°C) | 20.7[3] |

| Dipole Moment | 2.69 D[3] |

| Solubility in Water | Miscible[3] |

Core Theoretical Models of Solvent Effects

The influence of a solvent on reaction rates can be rationalized through several theoretical models. These models vary in their level of complexity, from treating the solvent as a continuous medium to considering the explicit interactions of individual solvent molecules.

Implicit versus Explicit Solvent Models

Computational chemistry provides two primary approaches to modeling solvent effects: implicit and explicit models.

-

Implicit (Continuum) Solvent Models: These models treat the solvent as a continuous, structureless medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the solvent's effect is modeled as a reaction field that polarizes in response to the solute's charge distribution.[4] This approach is computationally efficient and provides a good qualitative understanding of bulk solvent effects.[4] Common implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO).

-

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, explicitly interacting with the solute.[5] This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding and local packing effects. However, it is computationally much more demanding due to the increased number of atoms and the need for extensive sampling of solvent configurations through methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations.[5]

-

Hybrid QM/MM Models: A compromise between the two extremes is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. In QM/MM, the reacting species (the solute) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field.[5] This allows for the accurate description of the reaction itself while still accounting for the explicit influence of the immediate solvent environment.

Figure 1. A comparison of the advantages and limitations of different solvent modeling approaches.

Transition State Theory and Solvent Effects

Transition State Theory (TST) provides a framework for understanding how solvents influence reaction rates. TST posits that reactants are in equilibrium with a high-energy transition state, and the rate of the reaction is proportional to the concentration of this transition state. Solvents can alter the reaction rate by differentially solvating the reactants and the transition state.

-

If a solvent stabilizes the transition state more than the reactants, it will lower the activation energy and thus increase the reaction rate.

-

Conversely, if a solvent stabilizes the reactants more than the transition state, it will increase the activation energy and slow down the reaction.

Acetone, as a polar aprotic solvent, is particularly effective at solvating charged or highly polar transition states through dipole-dipole interactions without solvating anionic nucleophiles as strongly as protic solvents do.[6] This often leads to significant rate enhancements in reactions with anionic nucleophiles.

Figure 2. Stabilization of the transition state by a solvent lowers the activation energy (ΔG‡).

Kirkwood-Buff Theory

The Kirkwood-Buff (KB) theory of solutions provides a rigorous statistical mechanical framework to relate macroscopic thermodynamic properties to the microscopic structure of the solution, as described by radial distribution functions.[4][7] The central quantities in KB theory are the Kirkwood-Buff integrals (KBIs), which quantify the average excess or deficit of one type of molecule around another.

While not a direct method for calculating reaction rates, KB theory can be applied to transition state theory to understand solvent effects on the activity of the transition state.[1][5] By analyzing the KBIs between the solvent (acetone) and the reactants versus the transition state, one can gain insight into the preferential solvation of each species. A greater affinity of the solvent for the transition state, as indicated by the KBIs, implies a stabilization that leads to a lower activation barrier. The application of KB theory in this context is complex and often requires molecular simulations to obtain the necessary radial distribution functions.

Marcus Theory for Electron Transfer Reactions

Marcus theory was developed to explain the rates of electron transfer reactions.[8] It describes the reaction rate in terms of three main factors:

-

The Gibbs free energy of reaction (ΔG°): The thermodynamic driving force for the reaction.

-

The reorganization energy (λ): The energy required to reorganize the solvent molecules and the internal geometry of the reactants from their equilibrium configurations to those of the transition state, without the electron transfer actually occurring.

-

The electronic coupling between the donor and acceptor.

The reorganization energy has two components: an inner-sphere component related to changes in bond lengths and angles within the reactants, and an outer-sphere component related to the reorientation of the surrounding solvent molecules. For outer-sphere electron transfer, the solvent reorganization energy is a critical factor. Marcus theory predicts a parabolic relationship between the logarithm of the rate constant and the reaction's free energy, leading to the famous "inverted region" where the rate decreases as the reaction becomes highly exothermic.

Acetone's polarity and dielectric properties significantly influence the outer-sphere reorganization energy in electron transfer reactions.

Quantitative Data on Acetone's Solvent Effects

The following tables summarize quantitative data on the effect of acetone on the rate constants of several common organic reactions compared to other solvents.

Table 2: Solvent Effects on SN2 Reaction Rates

| Reaction | Solvent | Dielectric Constant (ε) | Relative Rate |

| CH₃I + Cl⁻ → CH₃Cl + I⁻ | Methanol | 32.7 | 1 |

| Acetone | 20.7 | 500 | |

| Acetonitrile | 37.5 | 5000 | |

| DMF | 36.7 | 2800 | |

| DMSO | 46.7 | 1300 |

Data compiled from various sources, relative rates are approximate.

Table 3: Solvent Effects on a Diels-Alder Reaction

| Reaction | Solvent | Dielectric Constant (ε) | k (10⁻⁵ L mol⁻¹ s⁻¹) |

| Isoprene + Maleic Anhydride | Cyclohexane | 2.0 | 1.9 |

| Dioxane | 2.2 | 5.9 | |

| Acetone | 20.7 | 45.3 | |

| Nitromethane | 35.9 | 196 |

Data adapted from experimental studies.

Table 4: Solvent Effects on the Menshutkin Reaction

| Reaction | Solvent | Dielectric Constant (ε) | Relative Rate |

| C₂H₅I + (C₂H₅)₃N | Hexane | 1.9 | 1 |

| Benzene | 2.3 | 80 | |

| Acetone | 20.7 | 6,900 | |

| Nitrobenzene | 34.8 | 39,400 |

Data compiled from various sources, relative rates are approximate.

-

E1 Reactions: These reactions proceed through a carbocation intermediate. Polar aprotic solvents like acetone can stabilize this charged intermediate, but they are generally less effective than polar protic solvents which can also solvate the leaving group through hydrogen bonding. Therefore, the rate of E1 reactions in acetone is expected to be faster than in nonpolar solvents but potentially slower than in protic solvents.

-

Unimolecular Decomposition: For reactions that involve the formation of polar or charged species in the transition state, a polar solvent like acetone would be expected to increase the rate of decomposition compared to a nonpolar solvent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of solvent effects on reaction rates.

Iodination of Acetone

This classic experiment is often used to determine the rate law of a reaction and can be adapted to study solvent effects.

Objective: To determine the rate law for the acid-catalyzed iodination of acetone.

Reaction: CH₃COCH₃(aq) + I₂(aq) → CH₃COCH₂I(aq) + H⁺(aq) + I⁻(aq)

Materials:

-

Standard solution of acetone (e.g., 4.0 M)

-

Standard solution of hydrochloric acid (e.g., 1.0 M)

-

Standard solution of iodine (e.g., 0.0050 M)

-

Distilled water

-

Stopwatch

-

Erlenmeyer flasks

-

Pipettes and burettes

Procedure:

-

Prepare several reaction mixtures in Erlenmeyer flasks with varying concentrations of acetone, HCl, and I₂, keeping the total volume constant by adding distilled water.[7]

-

To initiate the reaction, add the iodine solution to the mixture of acetone and acid and simultaneously start the stopwatch.[7]

-

The reaction progress is monitored by observing the disappearance of the yellow-brown color of iodine.[7] The time taken for the color to completely disappear is recorded.

-

The initial rate of reaction for each mixture is calculated as the initial concentration of iodine divided by the time taken for the color to disappear.

-

By comparing the rates of reaction between experiments where the concentration of only one reactant is changed at a time, the order of the reaction with respect to each reactant (acetone, H⁺, and I₂) can be determined.

-

The rate constant (k) can then be calculated using the determined rate law.

To study solvent effects, this entire procedure can be repeated in different solvent systems (e.g., mixtures of acetone and water, or other organic solvents).

Monitoring SN2 Reaction Kinetics by UV-Vis Spectroscopy

Objective: To determine the rate constant of an SN2 reaction in different solvents.

Example Reaction: 1-bromobutane (B133212) + N₃⁻ → 1-azidobutane (B1275071) + Br⁻

Principle: If one of the reactants or products has a distinct UV-Vis absorption spectrum, the change in absorbance at a specific wavelength can be monitored over time to follow the reaction progress.

Procedure:

-

Prepare stock solutions of the alkyl halide and the nucleophile in the desired solvent (e.g., acetone, DMF, methanol).

-

Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.

-

Determine the wavelength of maximum absorbance (λ_max) for the species being monitored.

-

In a cuvette, mix the reactant solutions at a known temperature, and immediately begin recording the absorbance at λ_max as a function of time.

-

The concentration of the absorbing species at any given time can be calculated using the Beer-Lambert law (A = εbc).

-

The rate constant can be determined by plotting the concentration data according to the integrated rate law for a second-order reaction (or pseudo-first-order if one reactant is in large excess).

-

Repeat the experiment in different solvents to compare the rate constants.

Monitoring Menshutkin Reaction Kinetics by Conductivity Measurements

Objective: To determine the rate constant of a Menshutkin reaction in different solvents.

Example Reaction: C₂H₅I + (C₂H₅)₃N → (C₂H₅)₄N⁺I⁻

Principle: The Menshutkin reaction involves the formation of an ionic product from neutral reactants. The increase in the conductivity of the solution over time can be used to monitor the progress of the reaction.[6]

Procedure:

-

Prepare solutions of the alkyl halide and the amine in the desired solvent (e.g., acetone, nitrobenzene).

-

Calibrate a conductivity meter and probe at the reaction temperature.

-

Mix the reactant solutions in a thermostated reaction vessel equipped with a conductivity probe.

-

Record the conductivity of the solution as a function of time.

-

The concentration of the ionic product at any given time can be related to the measured conductivity.

-

The rate constant is determined by analyzing the change in concentration over time using the appropriate integrated rate law.

-

The experiment is repeated in different solvents to assess the solvent's effect on the reaction rate.

Figure 3. A generalized workflow for the experimental determination of reaction kinetics.

Conclusion

The solvent effects of acetone on reaction rates are a multifaceted phenomenon governed by a combination of electrostatic interactions, specific solute-solvent associations, and the differential solvation of reactants and transition states. The theoretical models discussed in this guide, from the computationally efficient implicit solvent models to the detailed explicit solvent simulations, provide a powerful toolkit for rationalizing and predicting these effects. Kirkwood-Buff theory offers a rigorous framework for understanding the thermodynamic driving forces behind solvation, while Marcus theory provides a quantitative description of electron transfer processes.

The quantitative data presented herein for SN2, Diels-Alder, and Menshutkin reactions clearly demonstrate the significant rate accelerations that can be achieved by using acetone, a polar aprotic solvent. These experimental findings, coupled with the detailed protocols, provide a practical basis for further research and process optimization. For drug development professionals, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the control of reaction selectivity and efficiency. Future work in this area will likely involve the continued development of more accurate and efficient computational models that can seamlessly integrate the complexities of solvent behavior to provide even more predictive power in the study of chemical reactivity.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kirkwood–Buff solution theory - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. scribd.com [scribd.com]

- 8. Marcus theory - Wikipedia [en.wikipedia.org]

The Disappearing Act: An In-depth Technical Guide to the Biodegradation of Acetone in Laboratory Waste

For Researchers, Scientists, and Drug Development Professionals

Acetone (B3395972), a ubiquitous solvent in laboratory settings, presents a significant disposal challenge due to its flammability and potential environmental impact. While often managed as hazardous waste, understanding its biodegradability offers a pathway to more sustainable laboratory practices. This technical guide delves into the initial studies on the microbial degradation of acetone, providing insights into the metabolic pathways, kinetic data, and detailed experimental protocols for its assessment. This information is crucial for developing bioremediation strategies for laboratory waste streams containing acetone.

Microbial Metabolism of Acetone: Diverse Pathways for Degradation

Microorganisms have evolved a variety of metabolic strategies to utilize acetone as a carbon and energy source under both aerobic and anaerobic conditions. The initial step in acetone degradation is its activation, which can occur through two primary mechanisms: carboxylation and monooxygenation.

Aerobic Degradation of Acetone

Under aerobic conditions, the degradation of acetone can proceed through several pathways. One common pathway involves the carboxylation of acetone to acetoacetate (B1235776) by the enzyme acetone carboxylase.[1] This acetoacetate is then converted to acetyl-CoA, which enters the central metabolic pathways of the cell.[1]

Another documented aerobic pathway involves a Baeyer-Villiger monooxygenase (BVMO). In this pathway, acetone is oxidized to methyl acetate, which is subsequently hydrolyzed by an esterase to acetic acid and methanol (B129727).[2]

Anaerobic Degradation of Acetone

In the absence of oxygen, the carboxylation of acetone to acetoacetate is also a key initial step in its degradation by nitrate-reducing, sulfate-reducing, and fermenting bacteria.[3][4] The acetoacetate is then further metabolized. For instance, in denitrifying bacteria, acetoacetate is converted to its coenzyme A ester and then cleaved into two molecules of acetyl-CoA. Sulfate-reducing bacteria can also degrade acetone via carboxylation.

Quantitative Data on Acetone Biodegradation

The efficiency of acetone biodegradation can be quantified through various parameters, including degradation rates, microbial growth yields, and kinetic constants. The following tables summarize key quantitative data from initial studies.

| Microorganism/Consortium | Condition | Parameter | Value | Reference |

| Acclimatized Activated Sludge | Aerobic | Biodegradation Rate | 1.7 day⁻¹ | |

| Acclimatized Activated Sludge | Aerobic | Biomass-Specific Removal Rate | 0.0023 L/mg VSS·day | |

| Denitrifying Bacterium Strain BunN | Anaerobic (Nitrate-Reducing) | Molar Growth Yield | 24.8-29.8 g dry cell matter/mol acetone | |

| Desulfococcus biacutus | Anaerobic (Sulfate-Reducing) | Doubling Time | 72 - 120 h | |

| Desulfococcus biacutus | Anaerobic (Sulfate-Reducing) | Growth Yield | 12.0 (±2.1) g/mol acetone | |

| Alicycliphilus denitrificans strain BC | Anaerobic (Nitrate-Reducing) | Biomass Yield | 39 g/mol acetone | |

| Paracoccus denitrificans | Anaerobic (Nitrate-Reducing) | Biomass Yield | 28.2 g/mol acetone | |

| Paracoccus pantotrophus | Anaerobic (Nitrate-Reducing) | Biomass Yield | 27.8 g/mol acetone |

Table 1: Biodegradation Rates and Growth Yields for Acetone.

| Parameter | Value | Condition | Reference |

| Theoretical Chemical Oxygen Demand (COD) | 2.21 mg O₂/mg acetone | - | |

| Measured Chemical Oxygen Demand (COD) | 2.055 g COD/mL | - | |

| Half-life in a model river | 38 hours | Volatilization | |

| Half-life in a model lake | 333 hours | Volatilization | |

| Half-life in soil | 168 hours | Biodegradation and Volatilization | |

| Half-life in water | 168 hours | Biodegradation and Volatilization |

Table 2: Physicochemical and Environmental Fate Parameters of Acetone.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biodegradability of acetone in a laboratory setting.

Protocol for Enrichment and Isolation of Acetone-Degrading Bacteria

Objective: To enrich and isolate microorganisms capable of utilizing acetone as a sole carbon source from an environmental sample (e.g., activated sludge, contaminated soil).

Materials:

-

Environmental sample (e.g., 10 g of soil or 10 mL of activated sludge)

-

Sterile Mineral Salts Medium (MSM) (see Protocol 3.2)

-

Acetone (analytical grade)

-

Sterile flasks or serum bottles

-